molecular formula C13H19N3O2S B6169449 tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate CAS No. 2639462-92-1

tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate

Cat. No.: B6169449
CAS No.: 2639462-92-1
M. Wt: 281.4
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Description

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tert-butyl group attached to a cyclobutyl ring, which is further substituted with a pyrimidin-2-ylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl core. One common approach is to start with a cyclobutylamine derivative, which undergoes a series of reactions to introduce the pyrimidin-2-ylsulfanyl group. The tert-butyl carbamate group is then added through a carbamoylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents that can further modify the compound's properties.

Scientific Research Applications

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfanyl)cyclobutyl]carbamate: can be compared to other similar compounds, such as:

  • Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylsulfonyl)cyclobutyl]carbamate: : This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

  • Tert-butyl N-[(1r,3r)-3-(pyrimidin-2-ylamino)cyclobutyl]carbamate: : This compound features an amino group instead of a sulfanyl group, resulting in different biological activities and applications.

The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

2639462-92-1

Molecular Formula

C13H19N3O2S

Molecular Weight

281.4

Purity

95

Origin of Product

United States

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